REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])[CH3:2].C(=O)=O.[Co:8]>O>[OH2:3].[Co:8].[C:1]([O-:4])(=[O:3])[CH3:2].[Co+2:8].[C:1]([O-:4])(=[O:3])[CH3:2] |f:4.5,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with inlets at the base
|
Type
|
CUSTOM
|
Details
|
The top of the oxidizer was equipped with, in order
|
Name
|
|
Type
|
product
|
Smiles
|
O.[Co]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |